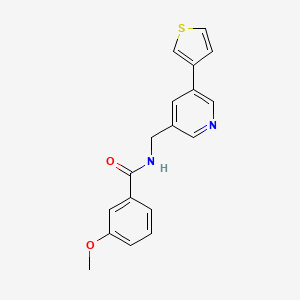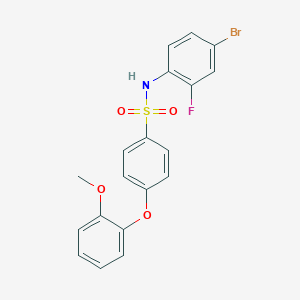
2-Chlorobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobutan-1-ol is a chemical compound with the molecular formula C4H9ClO . It has an average mass of 108.567 Da and a mono-isotopic mass of 108.034195 Da . It is also known by its IUPAC name, 2-chloro-1-butanol .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 108.57 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Molecular Interactions and Volumetric Behavior
Research by Pérez et al. (1985) explores the excess molar enthalpies and volumes of mixtures involving 1-chlorobutane and alcohols, providing insight into molecular interactions involving the chlorine atom in these compounds (Pérez, Royo, Gracia, & Losa, 1985).
Thermal Unfolding of Proteins
Mehta, Kundu, and Kishore (2004) studied the effect of 4-chlorobutan-1-ol on the thermal denaturation of ribonuclease A, revealing insights into protein conformation and the reversible and irreversible thermal transitions (Mehta, Kundu, & Kishore, 2004).
Synthesis of Pharmaceutical Intermediates
Ikunaka et al. (2002) demonstrated an enantioselective synthesis process using 2-chlorobutan-1-ol derivatives, contributing to the manufacturing of nelfinavir, a significant anti-HIV drug (Ikunaka, Matsumoto, Fujima, & Hirayama, 2002).
Gas-Phase Molecular Studies
Aarset, Hagen, and Stōlevik (2001) investigated the molecular structures and conformational compositions of 2-chlorobutane, enhancing our understanding of its physical chemistry in the gas phase (Aarset, Hagen, & Stōlevik, 2001).
Vapour-Liquid Equilibria Studies
Dahmani, Wichterle, and Ait-Kaci (1996) conducted studies on the isothermal vapour-liquid equilibria of binary systems including 2-chlorobutane, contributing to the knowledge of phase behavior in chemical engineering processes (Dahmani, Wichterle, & Ait-Kaci, 1996).
Purification and Selective Removal Techniques
Zhou et al. (2020) reported on the use of nonporous adaptive crystals for the highly selective removal of trace isomers in chlorobutane purification, showcasing advanced materials for chemical separation processes (Zhou, Jie, Zhao, Li, & Huang, 2020).
Mecanismo De Acción
Target of Action
2-Chlorobutan-1-ol, also known as Chlorobutanol, primarily targets the lipid structure of the cell membrane . It is an alcohol-based preservative with sedative-hypnotic and weak local anesthetic actions, in addition to its antibacterial and antifungal properties .
Mode of Action
As a detergent, this compound disrupts the lipid structure of the cell membrane, leading to increased cell permeability and ultimately cell lysis . It also induces conjunctival and corneal cell toxicity, causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .
Biochemical Pathways
It is known that the compound can inhibit the arachidonic acid pathway, attenuating thromboxane b2 formation, elevation of cytosolic free calcium, and atp release .
Pharmacokinetics
This compound is used as a long-term stabilizer of multi-ingredient preparations, typically at a concentration of 0.5% . At this concentration, it conserves its antimicrobial activity.
Result of Action
The primary result of this compound’s action is cell lysis, caused by the disruption of the cell membrane’s lipid structure . Additionally, it causes conjunctival and corneal cell toxicity, leading to cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .
Action Environment
The action of this compound can be influenced by environmental factors such as light and temperature. For example, the production of free radicals, which are crucial for the compound’s action, generally requires UV light . Furthermore, heating may cause expansion or decomposition of the compound, leading to violent rupture of containers .
Safety and Hazards
Propiedades
IUPAC Name |
2-chlorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-4(5)3-6/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOKYBLHOYVORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2956373.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2956375.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)

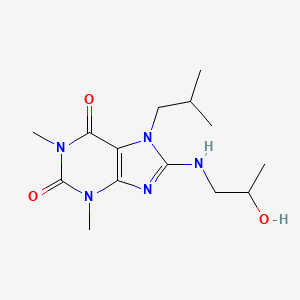
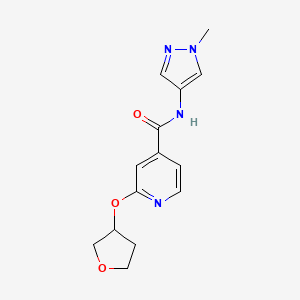
![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)
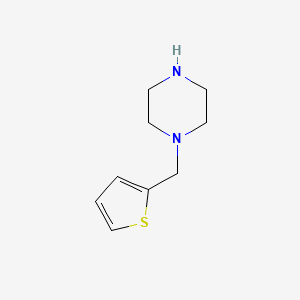
![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)
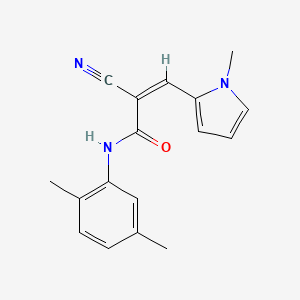
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)
